molecular formula C14H16N8 B11836650 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11836650
M. Wt: 296.33 g/mol
InChI Key: AMVUHIZMUIPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring with a piperidine substituent.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a series of reactions, often involving cyclization and functional group transformations.

    Final Coupling: The final step involves coupling the pyrimidine and pyrazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-((6-(4-Aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: This compound is unique due to its specific combination of pyrazine and pyrimidine rings with a piperidine substituent.

    Other Pyrazine Derivatives: Compounds with similar pyrazine structures but different substituents may have different properties and applications.

    Other Pyrimidine Derivatives: Compounds with pyrimidine rings and different substituents may also be used in similar applications but may have different mechanisms of action and efficacy.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups. This structure provides the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.

Properties

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

IUPAC Name

5-[[6-(4-aminopiperidin-1-yl)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H16N8/c15-6-11-7-18-13(8-17-11)21-12-5-14(20-9-19-12)22-3-1-10(16)2-4-22/h5,7-10H,1-4,16H2,(H,18,19,20,21)

InChI Key

AMVUHIZMUIPHNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.